molecular formula C11H18O8 B2656036 Securiterpenoside CAS No. 479677-95-7

Securiterpenoside

Cat. No.: B2656036
CAS No.: 479677-95-7
M. Wt: 278.257
InChI Key: QJALTHDWQWOLLT-ZBGLXGBJSA-N
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Mechanism of Action

The mechanism of action of securiterpenoside involves its interaction with molecular targets and pathways related to inflammation. It inhibits the overproduction of nitric oxide, a key mediator of inflammation, in LPS-stimulated macrophages . This suggests that this compound may modulate inflammatory pathways, making it a potential candidate for anti-inflammatory therapies.

Comparison with Similar Compounds

Securiterpenoside is unique among terpenoids due to its specific structure and biological activities. Similar compounds include other hemiterpenoic acid glycosides isolated from Securidaca inappendiculata, such as oleanolic acid, p-hydroxytruxinic acid, and p-coumaric acid . These compounds share some structural similarities but differ in their specific biological activities and therapeutic potential.

Properties

IUPAC Name

2-methylidene-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O8/c1-5(10(16)17)2-3-18-11-9(15)8(14)7(13)6(4-12)19-11/h6-9,11-15H,1-4H2,(H,16,17)/t6-,7-,8+,9-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJALTHDWQWOLLT-ZBGLXGBJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCOC1C(C(C(C(O1)CO)O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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